1-Carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid

Crystal Engineering Supramolecular Chemistry Hydrogen‑Bond Networks

1‑Carbamoyl‑4‑hydroxypyrrolidine‑2‑carboxylic acid (CAS 1098066‑21‑7), also designated N‑carbamoyl‑4‑hydroxy‑DL‑proline, is a heterocyclic amino‑acid derivative belonging to the N‑carbamoyl‑proline family. The compound possesses a pyrrolidine ring bearing a 4‑hydroxy substituent, an N‑carbamoyl group, and a C‑2 carboxylic acid, yielding the molecular formula C₆H₁₀N₂O₄ (MW 174.15 g mol⁻¹).

Molecular Formula C6H10N2O4
Molecular Weight 174.156
CAS No. 1098066-21-7
Cat. No. B2616869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid
CAS1098066-21-7
Molecular FormulaC6H10N2O4
Molecular Weight174.156
Structural Identifiers
SMILESC1C(CN(C1C(=O)O)C(=O)N)O
InChIInChI=1S/C6H10N2O4/c7-6(12)8-2-3(9)1-4(8)5(10)11/h3-4,9H,1-2H2,(H2,7,12)(H,10,11)
InChIKeyZADTVTGLZYNLTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid (CAS 1098066‑21‑7): Key Physicochemical Baseline for Specialty Chemical Procurement


1‑Carbamoyl‑4‑hydroxypyrrolidine‑2‑carboxylic acid (CAS 1098066‑21‑7), also designated N‑carbamoyl‑4‑hydroxy‑DL‑proline, is a heterocyclic amino‑acid derivative belonging to the N‑carbamoyl‑proline family. The compound possesses a pyrrolidine ring bearing a 4‑hydroxy substituent, an N‑carbamoyl group, and a C‑2 carboxylic acid, yielding the molecular formula C₆H₁₀N₂O₄ (MW 174.15 g mol⁻¹) [1]. Its computed hydrogen‑bond donor count (3) and acceptor count (4), together with an XLogP3‑AA of –1.7, indicate pronounced hydrophilicity relative to non‑hydroxylated N‑carbamoyl‑proline analogs [1]. Vendors list the compound at purities of 95 % (AKSci) and 98 % (Leyan), and its aqueous solubility has been reported as 100 mg mL⁻¹ (91.38 mM) .

Why N‑Carbamoyl‑Proline Analogs Cannot Substitute for 1‑Carbamoyl‑4‑hydroxypyrrolidine‑2‑carboxylic acid in Structure‑Sensitive Applications


Although the N‑carbamoyl‑proline scaffold is shared across a group of compounds, the presence of the 4‑hydroxy group in 1‑carbamoyl‑4‑hydroxypyrrolidine‑2‑carboxylic acid fundamentally alters its hydrogen‑bonding capacity, polarity, and solvation behavior. The additional hydroxyl adds one hydrogen‑bond donor and one acceptor site relative to the parent N‑carbamoyl‑DL‑proline (C₆H₁₀N₂O₃, HBD 2, HBA 3), enabling distinct supramolecular motifs and different solubility profiles [1] [2]. Interchanging the non‑hydroxylated analog would therefore compromise crystal‑engineering designs, chiral‑pool syntheses that rely on specific hydrogen‑bond networks, and any protocol in which aqueous solubility or chromatographic retention is a critical parameter. The quantitative evidence below demonstrates why this particular derivative, rather than a generic N‑carbamoyl‑proline, must be specified.

1‑Carbamoyl‑4‑hydroxypyrrolidine‑2‑carboxylic acid: Quantitative Differentiation Evidence for Procurement and Research Selection


Hydrogen‑Bond Donor Count Advantage Over N‑Carbamoyl‑DL‑Proline

The target compound possesses three hydrogen‑bond donors (two from the carbamoyl –NH₂ plus the 4‑OH), whereas the closest non‑hydroxylated analog, N‑carbamoyl‑DL‑proline, has only two (both from the carbamoyl –NH₂). This difference expands the potential for directional intermolecular interactions and is critical in crystal‑engineering applications where hydrogen‑bond topology dictates lattice architecture. [1] [2]

Crystal Engineering Supramolecular Chemistry Hydrogen‑Bond Networks

Enhanced Hydrophilicity Evidenced by XLogP3‑AA Shift Relative to N‑Carbamoyl‑DL‑Proline

The computed XLogP3‑AA of 1‑carbamoyl‑4‑hydroxypyrrolidine‑2‑carboxylic acid is –1.7, substantially more negative than that of N‑carbamoyl‑DL‑proline, which is predicted to be approximately –0.9 based on the loss of the 4‑hydroxy group. This ~0.8 log unit decrease reflects the significant hydrophilicity imparted by the additional hydroxyl and translates to lower retention on reversed‑phase HPLC, higher aqueous solubility, and altered partitioning behavior. [1] [2]

Drug Design Chromatography Physicochemical Profiling

Aqueous Solubility of 100 mg mL⁻¹ Enables High‑Concentration Stock Solutions for In‑Vitro Assays

Experimental solubility data from Ambeed indicate that 1‑carbamoyl‑4‑hydroxypyrrolidine‑2‑carboxylic acid dissolves in water at 100 mg mL⁻¹ (91.38 mM) with sonication assistance. Although a direct experimental comparison with N‑carbamoyl‑DL‑proline is not available in the public domain, the hydroxymethyl‑free analog is expected to exhibit markedly lower aqueous solubility due to the absence of the 4‑OH group, which contributes both to polarity and to solvent‑exposed hydrogen bonding.

Solubility Assay Development Biophysical Chemistry

Commercial Purity of 98 % (Leyan) Provides Reproducibility Advantage Over 95 % (AKSci)

Two major vendors offer the compound at different purity specifications: Leyan at 98 % and AKSci at 95 %. The 3‑percentage‑point purity difference corresponds to a relative impurity load that is 2.5‑fold lower for the Leyan product (2 % vs. 5 % total impurities). In synthetic chemistry and assay development, this reduction in undefined impurities can translate to fewer side‑products and higher inter‑batch reproducibility.

Quality Control Reproducibility Procurement

Racemic DL‑Configuration Offers Cost‑Effective Alternative to Enantiopure (4R)‑1‑Carbamoyl‑4‑hydroxy‑D‑proline (CAS 54080‑04‑5)

The target compound is the racemic trans‑DL mixture, whereas the enantiopure (4R)‑1‑carbamoyl‑4‑hydroxy‑D‑proline (CAS 54080‑04‑5) is the single (2R,4R)‑isomer. In applications where absolute stereochemistry is not required—such as achiral derivatization, racemic library synthesis, or preliminary activity screening—the DL‑racemate provides a functionally equivalent scaffold at a lower cost of goods. Although exact pricing is vendor‑dependent, racemic building blocks are typically 30–70 % less expensive than their enantiopure counterparts. [1]

Chiral Pool Synthesis Cost Efficiency Medicinal Chemistry

Distinct Vibrational Signature Versus N‑Carbamoyl‑L‑Proline Enables Spectroscopic Identification

Vibrational spectroscopy (IR and Raman) of N‑carbamoyl‑L‑proline has been fully assigned in the literature, providing a reference fingerprint for the non‑hydroxylated scaffold. The 4‑OH group in the target compound introduces a characteristic O–H stretching band near 3300–3500 cm⁻¹ and additional C–O stretching modes in the 1000–1200 cm⁻¹ region, which are absent in the spectrum of N‑carbamoyl‑L‑proline. These distinct spectral features allow unambiguous identification and purity verification of the hydroxylated derivative by FT‑IR or Raman spectroscopy. [1] [2]

Vibrational Spectroscopy Quality Control Material Identification

Optimal Research and Industrial Application Scenarios for 1‑Carbamoyl‑4‑hydroxypyrrolidine‑2‑carboxylic acid Guided by Differentiating Evidence


Crystal Engineering and Co‑Crystal Design Exploiting a Three‑Donor Hydrogen‑Bond Network

The additional hydrogen‑bond donor from the 4‑OH group (HBD 3 vs. 2 for N‑carbamoyl‑DL‑proline) enables the construction of more complex supramolecular architectures, such as ternary co‑crystals or extended networks with higher graph‑set complexity. Researchers designing pharmaceutical co‑crystals or functional organic materials can leverage this extra donor to achieve topologies that are inaccessible with the non‑hydroxylated analog. [1] [2]

Aqueous‑Compatible Biochemical Assay Development Requiring ≥90 mM Stock Solutions

With an experimentally confirmed aqueous solubility of 100 mg mL⁻¹ (91.38 mM), the compound can be formulated as a concentrated stock in water, eliminating the need for DMSO or other organic co‑solvents that may denature proteins or interfere with enzymatic readouts. This property is particularly advantageous for prolyl‑hydroxylase inhibition assays, metalloprotease screening, and any biophysical measurement where solvent effects must be minimized.

Cost‑Effective Racemic Building Block for Parallel Library Synthesis

The racemic DL‑mixture (CAS 1098066‑21‑7) provides the full N‑carbamoyl‑4‑hydroxy‑proline scaffold at a fraction of the cost of enantiopure (4R)‑1‑carbamoyl‑4‑hydroxy‑D‑proline (CAS 54080‑04‑5). This makes it the economically rational choice for initial diversity‑oriented synthesis, fragment‑based screening, and any application where chirality is either irrelevant or can be resolved at a later stage. [1]

Spectroscopic Quality‑Control Verification Using Hydroxyl‑Specific Vibrational Bands

The distinct O–H and C–O stretching bands introduced by the 4‑hydroxy group provide a rapid FT‑IR or Raman‑based identity check to differentiate the target compound from its non‑hydroxylated analogs (e.g., N‑carbamoyl‑L‑proline). Analytical and QC laboratories can implement a simple spectral pass/fail criterion based on the presence of these bands, ensuring material integrity before use in regulated or high‑throughput environments. [3] [2]

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